

Selectivity profile of RIPK1-IN-18 sulfate hydrate against other kinases

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Compound of Interest

Compound Name: RIPK1-IN-18 sulfate hydrate

Cat. No.: B12389549

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Selectivity Profile of RIPK1 Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selectivity of inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1][2][3] While specific quantitative selectivity data for **RIPK1-IN-18 sulfate hydrate** against a broad kinase panel is not publicly available, this document outlines the typical performance of selective RIPK1 inhibitors and the methodologies used to determine their selectivity profiles.

Comparative Selectivity of RIPK1 Inhibitors

The development of highly selective kinase inhibitors is crucial to minimize off-target effects and potential toxicity. An ideal RIPK1 inhibitor should demonstrate potent inhibition of RIPK1 with minimal activity against other kinases. The selectivity of an inhibitor is often assessed by screening it against a large panel of kinases, and the results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values.

Below is a table summarizing the selectivity profiles of two representative RIPK1 inhibitors. This data illustrates the high degree of selectivity that can be achieved.



Compound	Assay Type	Number of Kinases Screened	Kinases with >50% Inhibition (at 10 µM)	Reference
GSK2982772	Reaction Biology Core Kinase Panel	339	None	[4]
PK68	KINOMEscan	>450	TRKA, TRKB, TRKC, TNIK, LIMK2	[2]

Note: The selectivity profile for **RIPK1-IN-18 sulfate hydrate** is not currently available in the public domain.

Experimental Protocols for Kinase Selectivity Profiling

Accurate determination of a compound's selectivity is fundamental to its development as a therapeutic agent. Several robust platforms are widely used for kinase inhibitor profiling.

KINOMEscan™ Competition Binding Assay

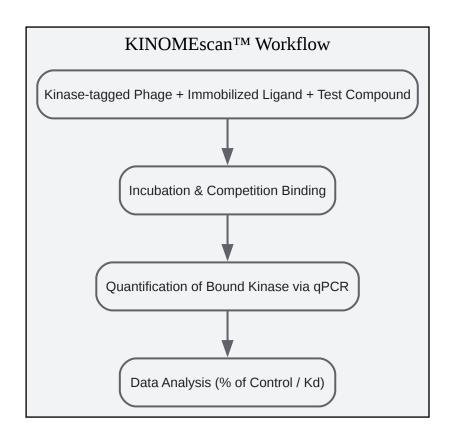
This method measures the ability of a test compound to compete with an immobilized, activesite directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified by qPCR.

Experimental Workflow:

- Preparation: Kinase-tagged T7 phage, an immobilized ligand, and the test compound are prepared.
- Binding Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand in a multi-well plate. Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand.



- Quantification: The amount of kinase bound to the immobilized ligand is determined by quantitative PCR (qPCR) of the DNA tag on the phage.
- Data Analysis: Results are reported as "percent of control" (DMSO), where a lower percentage indicates stronger inhibition. Dissociation constants (Kd) can be determined from 11-point dose-response curves.[5][6][7]



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Caption: KINOMEscan™ Experimental Workflow.

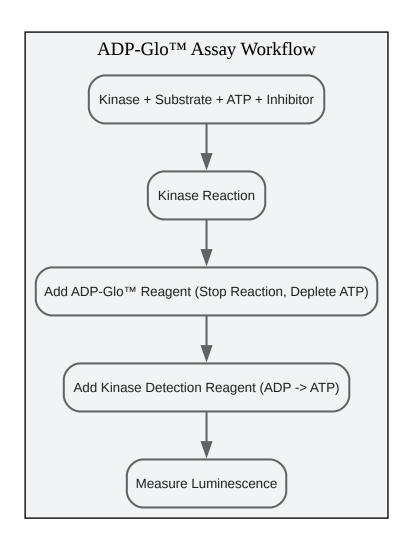
ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Experimental Workflow:



- Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a multi-well plate.
- Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
- ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP.
- Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.
- Data Analysis: Luminescence is measured with a plate reader, and percent inhibition is calculated relative to a DMSO control to determine IC50 values.[8][9][10]





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Caption: ADP-Glo™ Assay Experimental Workflow.

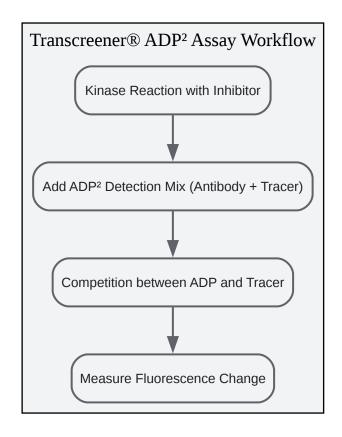
Transcreener® ADP² Kinase Assay

This is a homogenous, competitive immunoassay that directly detects the ADP produced by a kinase reaction using a highly specific antibody and a fluorescent tracer.

Experimental Workflow:

- Kinase Reaction: The kinase reaction is performed in the presence of the test compound.
- ADP Detection: The Transcreener® ADP² Detection Mixture, containing an ADP antibody and a fluorescent tracer, is added to the reaction.
- Competition and Signal Change: ADP produced by the kinase competes with the fluorescent tracer for binding to the antibody. This displacement of the tracer results in a change in its fluorescent properties (e.g., fluorescence polarization).
- Signal Measurement: The change in fluorescence is measured on a plate reader.
- Data Analysis: The signal is correlated to the amount of ADP produced, and inhibitor potency (IC50) is determined.[11][12]





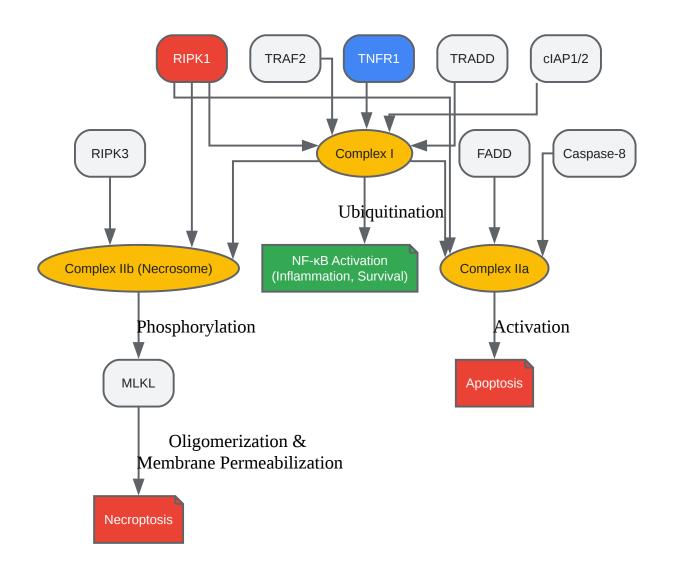
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Caption: Transcreener® ADP² Assay Experimental Workflow.

RIPK1 Signaling Pathways

RIPK1 is a key signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis. Its kinase activity is essential for the induction of necroptosis.





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Caption: Simplified RIPK1 Signaling Pathways.

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